![molecular formula C10H11N3O B13314056 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B13314056.png)
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline is a heterocyclic compound that contains both an oxadiazole ring and an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and physical properties to the molecule, making it a valuable scaffold for the development of new drugs and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline moiety. One common method involves the reaction of an amidoxime with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting intermediate is then subjected to further reactions to introduce the aniline group.
For example, the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride can yield the corresponding acid chloride, which can then be reacted with aniline to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic ring of the aniline moiety can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis .
類似化合物との比較
Similar Compounds
2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: Similar structure but with the oxadiazole ring attached at a different position.
4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline: Contains a triazole ring instead of an oxadiazole ring.
4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]aniline dihydrochloride: Similar structure with a triazole ring and different substituents.
Uniqueness
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C10H11N3O/c1-7-12-10(14-13-7)6-8-2-4-9(11)5-3-8/h2-5H,6,11H2,1H3 |
InChIキー |
QKEOGBBBMDKPNY-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=N1)CC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


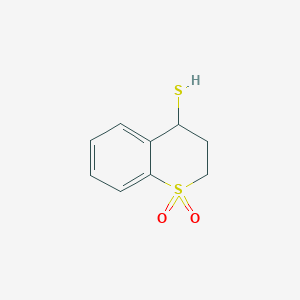
![3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B13313979.png)
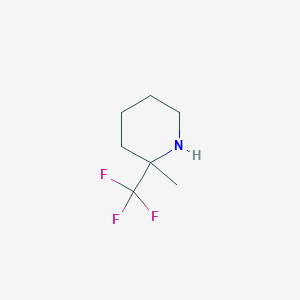
![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B13313996.png)
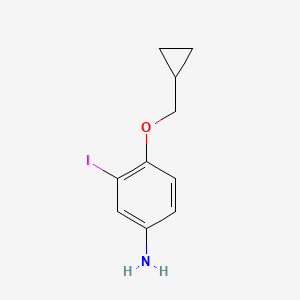
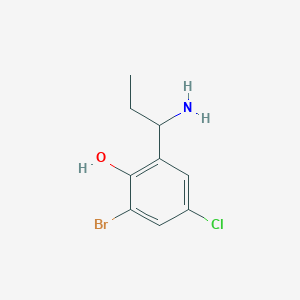
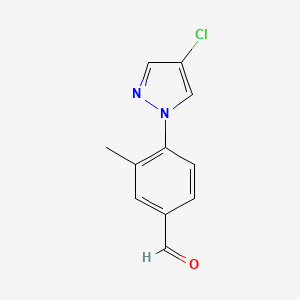
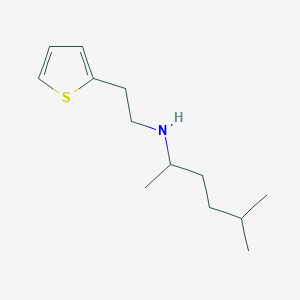
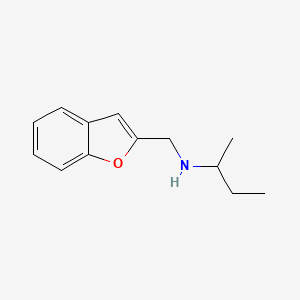
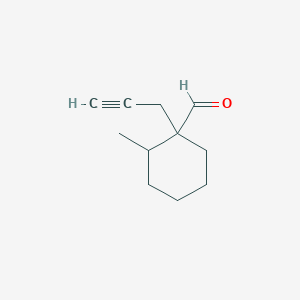


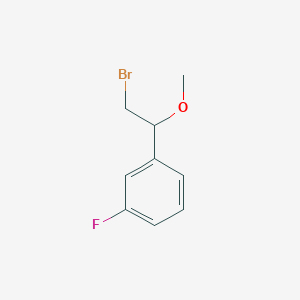
![2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13314049.png)
